N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide
Description
This compound is a sulfur-containing acetamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 4-phenylphthalazine aromatic system connected via a sulfanyl (–S–) bridge. The sulfolane group enhances solubility and metabolic stability due to its polar sulfone group, while the phthalazine core may contribute to π-π stacking interactions in biological targets. Structural elucidation methods such as X-ray crystallography (using SHELX programs ) and spectroscopic techniques (IR, NMR, MS) are critical for confirming its conformation .
Properties
Molecular Formula |
C20H19N3O3S2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-phenylphthalazin-1-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H19N3O3S2/c24-18(21-15-10-11-28(25,26)13-15)12-27-20-17-9-5-4-8-16(17)19(22-23-20)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,21,24) |
InChI Key |
HANHYCNOQFKRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring and the phenylphthalazinylsulfanyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, phthalazine derivatives, and acetamide precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can regenerate the original sulfide. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related acetamide derivatives and their key characteristics:
Key Comparative Insights
Core Heterocyclic Systems: The target compound’s phthalazine moiety distinguishes it from analogs with oxadiazole (e.g., ) or thiazole (e.g., ) cores. Phthalazines are known for intercalation with DNA or enzyme active sites, suggesting unique target selectivity compared to smaller heterocycles.
Sulfur-Containing Groups: The sulfolane (1,1-dioxidotetrahydrothiophene) group in the target compound provides enhanced polarity and solubility relative to sulfonamides (e.g., ) or simple sulfanyl (–S–) linkages (e.g., ).
Biological Activity Trends :
- Compounds with indole or oxadiazole substituents (e.g., ) exhibit moderate inhibition of enzymes like LOX and BChE. The target compound’s phthalazine group may amplify such activity due to its larger aromatic surface area.
Synthetic Routes :
- The target compound likely employs S-alkylation for sulfanyl bridge formation, analogous to methods used for oxadiazole derivatives . In contrast, sulfonamide analogs (e.g., ) are synthesized via acetylation of sulfonamide intermediates.
Research Findings and Data Gaps
- Biological Screening : highlights assays for LOX, α-glucosidase, and BChE inhibition in analogs , but equivalent data for the phthalazine-containing compound are lacking.
- SAR (Structure-Activity Relationship) : The 4-phenylphthalazine group may enhance binding to hydrophobic enzyme pockets compared to smaller aromatic systems (e.g., pyrazine or pyridine ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
